Barium N-acetylneuraminate
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Overview
Description
Barium N-acetylneuraminate: is a compound that combines barium, a heavy metal, with N-acetylneuraminic acid, a sialic acid. N-acetylneuraminic acid is a nine-carbon carboxylated monosaccharide with an N-acetyl group at the 5-position. It is a well-known member of a distinct class of amino sugars called sialic acids, which are found in cell surface glycolipids and glycoproteins . These compounds play crucial roles in various biological processes, including cellular recognition, virus invasion, and inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-acetylneuraminic acid typically involves enzymatic methods. One common approach uses N-acetyl-glucosamine 2-epimerase for epimerization and N-acetyl-d-neuraminic acid lyase for aldol condensation . The reaction conditions often include substrates like pyruvate and N-acetyl-glucosamine, with specific temperature and pH conditions optimized for high yield .
Industrial Production Methods: Industrial production of N-acetylneuraminic acid can be achieved through both chemical and enzymatic synthesis. Enzymatic synthesis is preferred due to its higher efficiency and lower environmental impact. The process involves the use of engineered enzymes to catalyze the conversion of substrates into the desired product .
Chemical Reactions Analysis
Types of Reactions: Barium N-acetylneuraminate can undergo various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents.
Reduction: This involves the gain of electrons and can be facilitated by reducing agents.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Chemistry: Barium N-acetylneuraminate is used in the synthesis of various sialic acid derivatives, which are important in the study of glycosylation processes .
Biology: In biological research, this compound is used to study cell surface interactions and the role of sialic acids in cellular recognition and signaling .
Medicine: N-acetylneuraminic acid derivatives are used in the development of antiviral drugs and vaccines, as they play a role in preventing virus invasion .
Industry: In the industrial sector, this compound is used in the production of nutraceuticals and as an intermediate in pharmaceutical manufacturing .
Mechanism of Action
The mechanism of action of Barium N-acetylneuraminate involves its interaction with cell surface receptors and enzymes. N-acetylneuraminic acid is generally fused at the non-reducing end of glycolipids and glycoproteins on the cell membrane, where it is involved in cellular recognition events . The compound exerts its effects by binding to specific molecular targets, such as sialic acid-binding immunoglobulin-like lectins (Siglecs), and modulating signaling pathways involved in immune response and inflammation .
Comparison with Similar Compounds
N-acetylneuraminic acid (Neu5Ac): The parent compound, widely studied for its biological roles.
N-glycolylneuraminic acid (Neu5Gc): Another sialic acid found in non-human mammals.
2-keto-3-deoxy-d-glycero-d-galacto-nononic acid (KDN): A sialic acid variant involved in different biological processes.
Uniqueness: The combination of barium with N-acetylneuraminic acid may offer unique advantages in specific industrial and research applications, such as enhanced stability or reactivity .
Properties
CAS No. |
114767-11-2 |
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Molecular Formula |
C22H36BaN2O18 |
Molecular Weight |
753.9 g/mol |
IUPAC Name |
(2R,3R)-3-[(2R,3R,4S,6S)-3-acetamido-6-carboxy-4,6-dihydroxyoxan-2-yl]-2,3-dihydroxypropan-1-olate;barium(2+) |
InChI |
InChI=1S/2C11H18NO9.Ba/c2*1-4(14)12-7-5(15)2-11(20,10(18)19)21-9(7)8(17)6(16)3-13;/h2*5-9,15-17,20H,2-3H2,1H3,(H,12,14)(H,18,19);/q2*-1;+2/t2*5-,6+,7+,8+,9+,11-;/m00./s1 |
InChI Key |
LRUIMFARSYLFLS-BNMLIUAKSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](C[O-])O)O)(C(=O)O)O)O.CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](C[O-])O)O)(C(=O)O)O)O.[Ba+2] |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(C[O-])O)O)(C(=O)O)O)O.CC(=O)NC1C(CC(OC1C(C(C[O-])O)O)(C(=O)O)O)O.[Ba+2] |
Origin of Product |
United States |
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